molecular formula C11H13NO B13447945 N-[(1S,2R)-2-phenylcyclopropyl]acetamide

N-[(1S,2R)-2-phenylcyclopropyl]acetamide

Cat. No.: B13447945
M. Wt: 175.23 g/mol
InChI Key: OKNYZIGDRLPEEJ-MNOVXSKESA-N
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Description

N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a cyclopropyl ring substituted with a phenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide typically involves the cyclopropanation of a suitable precursor followed by acetamidation.

Industrial Production Methods

Industrial production of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethylamine .

Scientific Research Applications

N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1S,2R)-2-Phenylcyclopropyl]amine
  • **N-[(1S,2R)-2-Phenylcyclopropyl]methanol
  • **N-[(1S,2R)-2-Phenylcyclopropyl]carboxamide

Uniqueness

N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is unique due to its specific structural features, such as the cyclopropyl ring and the acetamide group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(1S,2R)-2-phenylcyclopropyl]acetamide

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13)/t10-,11+/m1/s1

InChI Key

OKNYZIGDRLPEEJ-MNOVXSKESA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1CC1C2=CC=CC=C2

Origin of Product

United States

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